Cas no 85700-46-5 (8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone)

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone structure
85700-46-5 structure
Produktname:8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone
CAS-Nr.:85700-46-5
MF:C25H26O13
MW:534.466148853302
CID:2007734
PubChem ID:46240561

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone
    • 8-α-L-Arabinopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-β-D-xylopyranosyl-4H-1-benzopyran-4-one (ACI)
    • 6-C-beta-D-Xylopyranosyl-8-C-alpha-L-arabinopyranosylapigenin
    • apigenin 6-C-alpha-L-arabinoside-8-C-beta-L-arabinoside
    • 6,8-Di-C-beta-D-arabinopyranosylapigenin
    • apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-L-arabinopyranoside
    • 6-C-(alpha-L-arabinopyranosyl)-8-C-(beta-L-arabinopyranosyl)apigenin
    • 6,8-Di-C-alpha-L-arabinopyranosylapigenin
    • 6-C-alpha-L-Arabinopyranosyl-8-C-beta-L-arabinopyranosylapigenin
    • 6-C-alpha-L-arabinosyl-8-C-beta-L-arabinosylapigenin
    • 6-O-beta-L-Arabinopyranosyl-8-C-alpha-L-arabinopyranosylapigenin
    • Apigenin-6-C-β-D-xylopyranosyl-8-C-α-L-arabinopyranoside
    • DA-50639
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
    • APIGENIN-6-C-BETA-D-XYLOPYRANOSYL-8-C-ALPHA-L-ARABINOPYRANOSIDE
    • E80710
    • 85700-46-5
    • Inchi: 1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12+,17+,18+,21-,22-,24+,25+/m1/s1
    • InChI-Schlüssel: LDVNKZYMYPZDAI-MMIBADOTSA-N
    • Lächelt: OC1C([C@@H]2OC[C@@H](O)[C@H](O)[C@H]2O)=C(O)C2C(C=C(C3C=CC(O)=CC=3)OC=2C=1[C@@H]1OC[C@H](O)[C@H](O)[C@H]1O)=O

Berechnete Eigenschaften

  • Genaue Masse: 534.13734088g/mol
  • Monoisotopenmasse: 534.13734088g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 9
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 13
  • Schwere Atomanzahl: 38
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 891
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.066
  • Topologische Polaroberfläche: 227Ų

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Cooke Chemical
M7350258-5mg
Apigenin-6-C-β-D-xylopyranosyl-8-C-α-L-arabinopyranoside
85700-46-5 ≥98%
5mg
RMB 11440.00 2025-02-20

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
2.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
3.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
3.3 Solvents: Pyridine ;  10 h, 25 °C
4.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
4.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
Referenz
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
1.3 Solvents: Pyridine ;  10 h, 25 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
2.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
Referenz
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  4 h, 140 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  4 h, 25 °C
1.4 Reagents: Methanol ;  25 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
2.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
Referenz
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
1.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
2.3 Solvents: Pyridine ;  10 h, 25 °C
3.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
3.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
Referenz
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
3.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
4.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
4.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
4.3 Solvents: Pyridine ;  10 h, 25 °C
5.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
5.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
Referenz
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  4 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  2 h, 25 °C
3.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  4 h, 140 °C
3.2 Reagents: Sodium thiosulfate Solvents: Water
3.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  4 h, 25 °C
3.4 Reagents: Methanol ;  25 °C
4.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
4.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
Referenz
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
1.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
Referenz
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  2 h, 25 °C
2.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  4 h, 140 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water
2.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  4 h, 25 °C
2.4 Reagents: Methanol ;  25 °C
3.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
3.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
Referenz
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
3.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
4.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
5.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
5.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
5.3 Solvents: Pyridine ;  10 h, 25 °C
6.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
6.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
Referenz
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Water ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 45 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
4.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
5.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
6.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
6.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
6.3 Solvents: Pyridine ;  10 h, 25 °C
7.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
7.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
Referenz
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, 25 °C
1.2 25 °C; 12 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
1.4 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  4 h, 25 °C
2.1 Reagents: Water ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 45 min, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
5.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
6.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
7.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
7.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
7.3 Solvents: Pyridine ;  10 h, 25 °C
8.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
8.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
Referenz
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone Raw materials

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone Preparation Products

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